molecular formula C18H36N2O3 B1594282 N-Lauroyl-L-lysine CAS No. 59409-41-5

N-Lauroyl-L-lysine

Cat. No. B1594282
CAS RN: 59409-41-5
M. Wt: 328.5 g/mol
InChI Key: PDQICKRFOKDJCH-UHFFFAOYSA-N
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Description

N-Lauroyl-L-lysine is a compound derived from the amino acid lysine . It belongs to the class of N-acyl-amino acids , which are surface-active agents used in various applications due to their excellent surface activity, bacteriostatic effects, and low skin irritation. These compounds find use in cleaning formulations, cosmetics, enantiopure amino acid production, and even as neuromodulators and probes for drug targets .


Synthesis Analysis

The synthesis of N-Lauroyl-L-lysine involves the acylation of lysine with lauric acid. This reaction results in the formation of an amide bond between the carboxyl group of lauric acid and the amino group of lysine. The process can be catalyzed by enzymes such as aminoacylases, which efficiently convert lauric acid and L-lysine into N-lauroyl-L-lysine .


Molecular Structure Analysis

The molecular structure of N-Lauroyl-L-lysine consists of a lysine residue with a lauric acid moiety attached to its amino group. The lauric acid portion provides the hydrophobic tail, while the lysine portion contributes to the hydrophilic head. This amphiphilic structure imparts surfactant properties to N-Lauroyl-L-lysine, allowing it to interact with both water and oil phases .


Chemical Reactions Analysis

N-Lauroyl-L-lysine can participate in various chemical reactions. Notably, it can undergo hydrolysis, where the amide bond between lauric acid and lysine is cleaved. Additionally, it may serve as a substrate for enzymatic resolution, leading to the production of enantiopure L-lysine or other amino acids. Furthermore, N-Lauroyl-L-lysine has been explored for its ability to solubilize and refold recombinant proteins .


Physical And Chemical Properties Analysis

  • Surface Activity : Exhibits surface tension reduction and emulsification properties .

Scientific Research Applications

Cosmetic Applications

N-Lauroyl-L-lysine has notable applications in cosmetics. It's recognized for its excellent lubricity, water-repellency, and non-greasy emolliency, making it ideal for makeup products. Derivatives of N-Lauroyl-L-lysine, like bis (N-Lauroyl-L-lysine) derivatives, are developed to enhance its solubility in water, making it suitable for liquid cosmetic formulations. These derivatives form hydrogels structured by nanofiber networks and exhibit properties such as being effective foam boosters and sensory modifiers. Additionally, they can form multilamellar vesicles capable of encapsulating water-soluble active ingredients (Kobayashi, Tobita, & Oshimura, 2018).

Surfactant Properties

N-Lauroyl-L-lysine derivatives, particularly those containing acidic or basic amino acids, exhibit fundamental surfactant properties and antimicrobial activity. These derivatives are synthesized as cationic surfactants and free α-carboxylic acids (amphoteric surfactants) and are known for their solubility in water, surface activity, and effectiveness against certain types of bacteria (Infante, Mollnero, & Erra, 1992).

Corrosion Inhibition

N-Lauroyl-L-lysine demonstrates an inhibitive effect on the corrosion of mild steel in acidic solutions. Its efficiency increases with concentration but decreases with temperature. The mechanism involves the adsorption of N-Lauroyl-L-lysine on the surface of mild steel, significantly inhibiting corrosion (Zeng, 2020).

Mechanism of Action

As a surfactant, N-Lauroyl-L-lysine interacts with lipid bilayers, altering their surface tension. It can stabilize emulsions, enhance foaming properties, and improve the solubility of hydrophobic compounds. In cosmetic formulations, it contributes to skin feel and texture. Its role as a neuromodulator and potential anti-inflammatory agent warrants further investigation .

Safety and Hazards

  • Handling Precautions : Standard laboratory precautions apply .

properties

IUPAC Name

(2S)-6-amino-2-(dodecanoylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36N2O3/c1-2-3-4-5-6-7-8-9-10-14-17(21)20-16(18(22)23)13-11-12-15-19/h16H,2-15,19H2,1H3,(H,20,21)(H,22,23)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQICKRFOKDJCH-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NC(CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Lauroyl-L-lysine

CAS RN

59409-41-5
Record name Nα-Lauroyllysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59409-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-(1-oxododecyl)-L-lysine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.111
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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